1-Propenyl propyl sulfide

描述

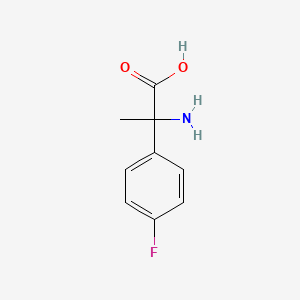

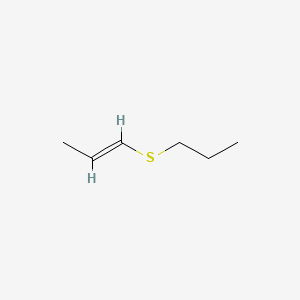

1-Propenyl propyl sulfide, also known as 1-[(E)-prop-1-enyl]sulfanylpropane, is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.2895 g/mol . This compound is a member of the sulfide family and is characterized by the presence of a sulfur atom bonded to a propenyl group and a propyl group. It is commonly found in certain Allium species, such as garlic and onions, where it contributes to their characteristic aroma and flavor .

作用机制

Mode of Action

It is known that organosulfur compounds, like 1-propenyl propyl sulfide, can have various biological activities . These activities could be related to their interaction with cellular targets, leading to changes in cellular functions.

Biochemical Pathways

Organosulfur compounds are known to have potential action mechanisms in cardioprotection through hydrogen sulfide releasing activity, radical scavenging activity, and activity in enzyme inhibition and intervention of gene regulation pathways .

Result of Action

Organosulfur compounds from allium species have been shown to have antibacterial and antioxidant activities, and they are believed to prevent the development of various diseases .

Action Environment

It was discovered that the ph range of 45 to 50 was ideal for the production of certain organosulfur compounds .

生化分析

Biochemical Properties

1-Propenyl propyl sulfide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in sulfur metabolism, such as alliinase, which catalyzes the conversion of alliin to allicin in garlic and onions . This interaction results in the formation of various sulfur-containing compounds that exhibit biological activity. Additionally, this compound has been shown to interact with proteins involved in antioxidant defense mechanisms, enhancing the cellular response to oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, this compound can modulate the expression of genes related to inflammatory responses, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to specific biomolecules, altering their structure and function. This binding can lead to changes in gene expression, particularly those genes involved in stress response and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced antioxidant capacity and reduced inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as alliinase and glutathione S-transferase, which play crucial roles in the detoxification of reactive oxygen species and other harmful compounds . The compound’s involvement in these pathways can lead to changes in metabolic flux and alterations in metabolite levels, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and proteins involved in energy production . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, further modulating its biological activity .

准备方法

Synthetic Routes and Reaction Conditions: 1-Propenyl propyl sulfide can be synthesized through the reaction of propenyl halides with propyl thiol in the presence of a base. The reaction typically involves the following steps:

Preparation of Propenyl Halide: Propenyl halide is prepared by the halogenation of propene.

Reaction with Propyl Thiol: The propenyl halide is then reacted with propyl thiol in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Halogenation: Propene is halogenated in large reactors to produce propenyl halide.

Continuous Flow Reactors: The propenyl halide is then continuously fed into reactors containing propyl thiol and a base. The reaction is carefully controlled to optimize yield and purity.

Purification: The crude product is purified using distillation or other separation techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions: 1-Propenyl propyl sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can yield thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides depending on the nucleophile used.

科学研究应用

1-Propenyl propyl sulfide has several scientific research applications:

相似化合物的比较

- Diallyl disulfide

- Methyl propyl disulfide

- Dipropyl disulfide

- Allyl methyl disulfide

- Dimethyl disulfide

属性

IUPAC Name |

1-prop-1-enylsulfanylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVNNVDQIVWRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955511 | |

| Record name | 1-(Propylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33922-70-2 | |

| Record name | 1-(Propylthio)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33922-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-propenyl propyl sulfide in the context of this research?

A1: While the research focuses on synthesizing and studying the rearrangements of disulfide S-oxides derived from onion and garlic, this compound serves as a crucial precursor molecule in this process []. The study details the synthesis of both (E)- and (Z)- isomers of this compound and utilizes them to ultimately generate various disulfide S-oxides, which are of interest due to their potential biological activities.

Q2: How does the stereochemistry of this compound influence the final products of the synthesis?

A2: The stereochemistry of the double bond in this compound plays a crucial role in determining the stereochemistry of the final disulfide S-oxides. The researchers demonstrate that using either (E)- or (Z)-1-propenyl propyl sulfide leads to the formation of distinct stereoisomers of the target compounds []. This control over stereochemistry is essential as different isomers may exhibit varying biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)